molecular formula C7H14ClNO3 B1382608 2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride CAS No. 1803571-98-3

2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride

Cat. No. B1382608
CAS RN: 1803571-98-3
M. Wt: 195.64 g/mol
InChI Key: QGQYMPAEBXFVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride” is a chemical compound with the CAS number 1803571-98-3 . It has a molecular weight of 195.64 g/mol and a molecular formula of C7H14ClNO3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and other characteristics. Unfortunately, specific physical and chemical properties for “2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride” are not provided in the search results .

Scientific Research Applications

Neuroscience Research

This compound could be used to study neurotransmitter systems, given its structural similarity to certain neurotransmitters, which might help in understanding neurological disorders.

Each application leverages the unique properties of 2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride to explore different scientific questions and develop new technologies or treatments. While the search results did not provide specific details for each application, the above sections are based on common uses of similar compounds in scientific research .

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the search results . For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or similar resources.

properties

IUPAC Name

2-amino-2-(1-methoxycyclobutyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(3-2-4-7)5(8)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQYMPAEBXFVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride
Reactant of Route 2
2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride
Reactant of Route 3
2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride
Reactant of Route 4
2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride
Reactant of Route 5
2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride
Reactant of Route 6
2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride

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